molecular formula C27H18ClNO6 B11391146 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11391146
M. Wt: 487.9 g/mol
InChI Key: SDIDKIVXKCMKPK-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining benzofuran, chromene, and benzoyl groups, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzofuran Intermediate: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzoyl Group: The benzofuran intermediate is then reacted with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzoyl-substituted benzofuran.

    Chromene Synthesis: The chromene moiety is synthesized separately, often through the condensation of salicylaldehyde derivatives with appropriate ketones.

    Coupling Reaction: The final step involves coupling the benzofuran and chromene intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of bioactive benzofuran and chromene moieties.

Medicine

In medicine, the compound could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzofuran and chromene groups could facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
  • N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide

Uniqueness

Compared to similar compounds, N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the chromene moiety. This additional structural feature may enhance its chemical reactivity and biological activity, making it a more versatile compound for various applications.

Properties

Molecular Formula

C27H18ClNO6

Molecular Weight

487.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H18ClNO6/c1-14-7-9-16-19(30)13-23(34-22(16)11-14)27(32)29-24-17-5-3-4-6-20(17)35-26(24)25(31)15-8-10-21(33-2)18(28)12-15/h3-13H,1-2H3,(H,29,32)

InChI Key

SDIDKIVXKCMKPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)OC)Cl

Origin of Product

United States

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